An In-depth Technical Guide to 5-Bromo-2-(3-fluorophenoxy)pyridine
An In-depth Technical Guide to 5-Bromo-2-(3-fluorophenoxy)pyridine
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5-Bromo-2-(3-fluorophenoxy)pyridine. The document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Importance
5-Bromo-2-(3-fluorophenoxy)pyridine is a halogenated diaryl ether containing a pyridine scaffold. Such structures are of significant interest in medicinal chemistry and materials science. The pyridine ring, a bioisostere of benzene, often enhances solubility and provides a key hydrogen bond acceptor through its nitrogen atom, improving pharmacokinetic profiles of drug candidates.[1] The presence of two distinct halogen atoms—bromine and fluorine—at specific positions offers orthogonal reactivity, making this compound a versatile and highly valuable building block for combinatorial chemistry and targeted synthesis.
The bromine atom at the 5-position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents.[2] Simultaneously, the fluorine atom on the phenoxy ring can modulate the electronic properties of the molecule, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins.[3] This strategic combination of features positions 5-Bromo-2-(3-fluorophenoxy)pyridine as a key intermediate in the synthesis of complex bioactive molecules.[4]
Physicochemical and Structural Properties
The fundamental properties of 5-Bromo-2-(3-fluorophenoxy)pyridine are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification.
| Property | Value | Source |
| CAS Number | 936343-48-5 | [5] |
| Molecular Formula | C₁₁H₇BrFNO | [5] |
| Molecular Weight | 268.08 g/mol | [5] |
| Appearance | Typically a solid (inferred from related compounds) | N/A |
| Storage | Sealed in dry, room temperature conditions | [5] |
| SMILES | FC1=CC(OC2=NC=C(Br)C=C2)=CC=C1 | [5] |
| InChIKey | (Generated from structure) | N/A |
Molecular Structure Diagram
The structural arrangement of the atoms is the primary determinant of the molecule's reactivity and function.
Rationale and Protocol
The SₙAr reaction is favored here because the electron-withdrawing nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack. A strong base is required to deprotonate the 3-fluorophenol, forming the more potent nucleophile, 3-fluorophenoxide.
Detailed Experimental Protocol:
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Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask under a nitrogen atmosphere.
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Reactant Addition: Add 3-fluorophenol (1.1 equivalents) to the suspension, followed by 5-bromo-2-fluoropyridine (1.0 equivalent). The use of 5-bromo-2-fluoropyridine is strategic, as fluorine is an excellent leaving group in SₙAr reactions on electron-deficient rings. [6]4. Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Workup: Upon completion, cool the mixture to room temperature and quench by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using column chromatography on silica gel to obtain the final product with high purity.
Reactivity and Spectroscopic Profile
Chemical Reactivity
The molecule possesses two primary sites for further functionalization:
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C-Br Bond: The bromide at the 5-position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, serving as a gateway to more complex molecular architectures.
-
Pyridine Nitrogen: The lone pair on the nitrogen atom can act as a base or a nucleophile. It can be protonated in acidic media or alkylated to form pyridinium salts.
Anticipated Spectroscopic Data
While specific experimental spectra are proprietary or not widely published, a skilled chemist can predict the key features based on the structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.8-8.5 ppm). The protons on the pyridine ring will appear as doublets or doublets of doublets, while the protons on the fluorophenoxy ring will exhibit more complex splitting patterns due to both H-H and H-F coupling. The integration of these signals should correspond to the number of protons on each ring. [7]* ¹³C NMR: The carbon spectrum will display 11 distinct signals for each unique carbon atom in the aromatic region. The carbon directly attached to fluorine will show a large C-F coupling constant.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 267 and 269.
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Infrared (IR) Spectroscopy: Key vibrational bands would include C-O-C stretching for the ether linkage, C=N and C=C stretching for the aromatic rings, and strong C-F and C-Br stretching bands.
Applications in Drug Discovery and Development
5-Bromo-2-(3-fluorophenoxy)pyridine is not an end product but a high-value intermediate. Its utility lies in its ability to be readily incorporated into larger molecules designed to interact with biological targets.
Role as a Core Scaffold
The diaryl ether motif is present in numerous approved drugs and clinical candidates. This compound provides a pre-formed, functionalized diaryl ether that can be elaborated upon, significantly shortening synthesis routes.
For example, similar structures are used in the synthesis of inhibitors for kinases, proteases, and G-protein coupled receptors (GPCRs). The fluorophenoxy group can occupy a hydrophobic pocket in a protein's active site, while the pyridine nitrogen can form critical hydrogen bonds with amino acid residues. The position formerly occupied by bromine can be used to attach other pharmacophoric elements to optimize potency and selectivity.
Safety and Handling
As with any laboratory chemical, 5-Bromo-2-(3-fluorophenoxy)pyridine must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound may be obtained from the supplier, general precautions for related halogenated aromatic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [8]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [9]* Hazards: Based on related structures, this compound should be considered an irritant to the skin, eyes, and respiratory system. [6][8][10]Avoid contact and inhalation.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [5][8]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- BLD Pharm. (n.d.). 936343-48-5 | 5-Bromo-2-(3-fluorophenoxy)pyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine.
- ECHEMI. (n.d.). 5-BROMO-3-FLUORO-2-PYRIDINONE SDS, 156772-63-3 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoropyridine 99%.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-5-fluoropyridine in Fine Chemical Applications.
- Smith, D. R. et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 26(11), 3192.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Reich, H. J. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data.
- Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1835-1865.
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